molecular formula C17H15ClN4O B6454610 N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549005-64-1

N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454610
CAS No.: 2549005-64-1
M. Wt: 326.8 g/mol
InChI Key: AINCLHKXEYIRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a small-molecule compound featuring an imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a 3-chloro-2-methylphenyl carboxamide moiety at position 4. The cyclopropyl group may enhance metabolic stability, while the chloro and methyl substituents on the phenyl ring likely influence lipophilicity and target binding .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-10-12(18)3-2-4-13(10)20-17(23)14-7-8-16-19-15(11-5-6-11)9-22(16)21-14/h2-4,7-9,11H,5-6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINCLHKXEYIRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylphenylamine with cyclopropyl isocyanate, followed by cyclization with a suitable pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Chloro-2-Fluorophenyl)-2-Cyclopropylimidazo[1,2-b]Pyridazine-6-Carboxamide (CAS 2549034-41-3) Structural Difference: The phenyl ring substituents are 4-chloro-2-fluoro instead of 3-chloro-2-methyl. The molecular weight (330.74 g/mol) is slightly higher than the target compound due to fluorine’s atomic mass . Synthetic Route: ChemDraw-generated structure indicates similar synthetic feasibility via cyclocondensation or amide coupling .
  • N-(3-Fluorophenyl)-2-Methylimidazo[1,2-b]Pyridazine-6-Carboxamide Structural Difference: A 3-fluorophenyl group replaces the 3-chloro-2-methylphenyl, and a methyl group substitutes the cyclopropyl at position 2. Fluorine’s electron-withdrawing nature could enhance solubility but reduce lipophilicity compared to chlorine .

Modifications to the Imidazo[1,2-b]Pyridazine Core

  • (R)-IPMICF16 (N-(3-Fluoro-4-Methoxyphenyl)-6-((R)-2-(3-Fluorophenyl)Pyrrolidin-1-yl)Imidazo[1,2-b]Pyridazine-3-Carboxamide)

    • Structural Difference : Incorporates a pyrrolidine ring and methoxy group, increasing complexity.
    • Implications : The pyrrolidine moiety may enhance selectivity for kinase targets (e.g., Tropomyosin Receptor Kinase) via hydrogen bonding. Pharmacological evaluations in suggest improved potency in radiotracer applications compared to simpler analogs .
  • 6-Chloro-3-Nitro-2-[(Phenylsulfonyl)Methyl]Imidazo[1,2-b]Pyridazine

    • Structural Difference : Nitro and sulfonyl groups replace the carboxamide and cyclopropyl.
    • Implications : Nitro groups increase electron deficiency, possibly enhancing reactivity but reducing metabolic stability. The sulfonyl group improves solubility but may limit blood-brain barrier penetration .

Functional Group Replacements

  • Ethyl 6-Chloroimidazo[1,2-b]Pyridazine-2-Carboxylate (CAS 1150566-27-0)
    • Structural Difference : Ethyl ester at position 2 instead of cyclopropyl.
    • Implications : Esters are typically prodrug forms, hydrolyzing in vivo to carboxylic acids. This modification likely increases logP (lipophilicity) compared to cyclopropyl derivatives .

Key Data Table: Structural and Theoretical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties (Theoretical)
N-(3-Chloro-2-Methylphenyl)-2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide 3-Cl-2-MePh (6), cyclopropyl (2) ~325 (estimated) High lipophilicity, kinase inhibition potential
N-(4-Chloro-2-Fluorophenyl)-2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide 4-Cl-2-FPh (6), cyclopropyl (2) 330.74 Improved metabolic stability
N-(3-Fluorophenyl)-2-Methylimidazo[1,2-b]pyridazine-6-carboxamide 3-FPh (6), methyl (2) ~290 (estimated) Moderate solubility, reduced steric bulk
(R)-IPMICF16 3-F-4-MeOPh (6), pyrrolidine (3) ~450 (estimated) Enhanced selectivity, radiotracer utility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.